Enzymatic Activity Differentiation: JMJD3 IC50 Values for GSK J5 Free Base Versus GSK J1 Active Inhibitor
The functional differentiation between GSK J5 and the active JMJD3/UTX inhibitor GSK J1 is defined by a difference in enzymatic inhibitory potency exceeding three orders of magnitude. While GSK J1 (the active free base generated from prodrug GSK J4) exhibits an IC50 of approximately 60 nM against KDM6B (JMJD3), GSK J5-derived free base demonstrates an IC50 > 100 μM, corresponding to a >1,600-fold lower potency . This quantitative difference validates GSK J5 as a true negative control for JMJD3 catalytic inhibition experiments.
| Evidence Dimension | JMJD3 (KDM6B) enzymatic inhibitory potency |
|---|---|
| Target Compound Data | IC50 > 100 μM (GSK J5 free base) |
| Comparator Or Baseline | IC50 ≈ 60 nM (GSK J1 active free base) |
| Quantified Difference | >1,600-fold lower potency (negligible inhibition) |
| Conditions | In vitro enzymatic assay measuring JMJD3 catalytic activity |
Why This Matters
This quantitative inactivity validates GSK J5 as the appropriate negative control for distinguishing target-specific effects from compound-related artifacts in JMJD3/UTX inhibition studies.
